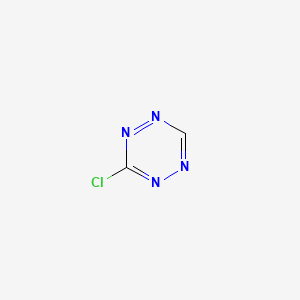

3-chloro-1,2,4,5-tetrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,2,4,5-tetrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN4/c3-2-6-4-1-5-7-2/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRNQYQPSDRFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(N=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 1,2,4,5 Tetrazine and Its Derivatives

Established Synthetic Routes to the 1,2,4,5-Tetrazine (B1199680) Core from Acyclic Reagents

The formation of the aromatic 1,2,4,5-tetrazine ring from acyclic reagents is generally accomplished in a two-step process. mdpi.com The initial step involves the conversion of acyclic starting materials into dihydro-1,2,4,5-tetrazine intermediates. mdpi.com These intermediates are then oxidized in a subsequent step to yield the corresponding aromatic 1,2,4,5-tetrazine. mdpi.comresearchgate.net Key synthons utilized in these constructions include formamidinium acetate (B1210297), imidoesters, carbonitriles, imidoyl chlorides, aldehydes, and guanidine (B92328) derivatives. mdpi.com

Two-Step Methodologies Involving Dihydro-1,2,4,5-Tetrazine Intermediates

The classical and most widely used route to the 1,2,4,5-tetrazine core proceeds via the formation of a 1,2-dihydrotetrazine intermediate, which is subsequently aromatized through oxidation. nih.govnih.gov This strategy is fundamental to several synthetic variations that differ in their choice of acyclic precursors. The oxidation of dihydro-1,2,4,5-tetrazines can be achieved using various oxidizing agents, with nitrogen oxides generated in situ from sodium nitrite (B80452) in acidic solutions being a significantly effective method. researchgate.netnih.gov

The unsubstituted parent 1,2,4,5-tetrazine can be synthesized using a two-step methodology that begins with formamidinium acetate and hydrazine (B178648) hydrate (B1144303) under mild conditions. mdpi.com This reaction produces a dihydro-1,2,4,5-tetrazine intermediate, which exists in two tautomeric forms. mdpi.com This approach has also been employed to create monosubstituted tetrazines by reacting formamidine acetate with heterocycle nitriles, such as 2-cyanopyridine derivatives. nih.gov Due to its low molecular weight, the parent s-tetrazine is highly volatile. nih.gov

Table 1: Synthesis of Unsubstituted 1,2,4,5-Tetrazine

| Precursors | Intermediate | Conditions | Reference |

| Formamidinium acetate, Hydrazine hydrate | Dihydro-1,2,4,5-tetrazine | Methanol or Methylene (B1212753) chloride, 0 °C, 1 h | mdpi.com |

The condensation of imidoyl chlorides with hydrazine represents another effective method for synthesizing 1,2,4,5-tetrazine derivatives. mdpi.comresearchgate.net This transformation is particularly valuable for the synthesis of unsymmetrical derivatives with specific structural elements connected before cyclization. mdpi.comresearchgate.net This selectivity prevents the formation of mixed symmetrical and unsymmetrical products, simplifying the purification process. mdpi.com The imidoyl chlorides can be preformed from the reaction of an amide with reagents like thionyl chloride or formed in situ. thieme.com

Aldehyde derivatives can also serve as precursors for the tetrazine core. Symmetrically substituted 1,2,4,5-tetrazines have been synthesized through reactions involving arylaldehyde-derived arylsulfonylhydrazones. mdpi.com For instance, tosyl derivatives of hydrazones can be reacted with N-chlorosuccinimide (NCS) in the presence of potassium hydroxide, followed by the cleavage of the tosyl group to yield the final tetrazine product with high efficiency. mdpi.com

A significant method for preparing 1,2,4,5-tetrazines involves the reaction between guanidine hydrochloride and hydrazine. mdpi.com This multi-step procedure is crucial for preparing valuable tetrazine precursors, such as those with hydrazine or chloro functionalities, which can be further modified through nucleophilic substitution and coupling reactions. mdpi.com The initial reaction produces 1,2,3-triaminoguanidine hydrochloride, which then reacts with a dicarbonyl compound like penta-2,4-dione to form a symmetrically substituted dihydro-1,2,4,5-tetrazine. mdpi.com Subsequent oxidation, for example with sodium nitrite in acetic acid, yields the aromatic tetrazine. mdpi.comresearchgate.net This pathway is utilized to create compounds like 3,6-diguanidino-1,2,4,5-tetrazine (DGT) and its salts, which are high-nitrogen energetic compounds. researchgate.net

Table 2: Guanidine-Derived Synthesis of Tetrazine Core

| Guanidine Precursor | Reagents | Intermediate | Final Product Example | Reference |

| Guanidine hydrochloride | Hydrazine, Penta-2,4-dione, Sodium nitrite/Acetic acid | 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-dihydro-1,2,4,5-tetrazine | 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine | mdpi.com |

| Triaminoguanidine nitrate | 2,4-pentanedione, CH3COOH-NaNO2 | Dihydrotetrazine derivative | 3,6-diguanidino-1,2,4,5-tetrazine (BDT) | researchgate.net |

Sustainable and Green Chemistry Approaches in Tetrazine Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally benign methods for tetrazine synthesis. ijrpr.comnih.gov These approaches aim to reduce reaction times, minimize the use of hazardous reagents, and decrease environmental impact. ijrpr.com

Microwave-assisted synthesis has emerged as a prominent green technique. ijrpr.comresearchgate.net It offers rapid reaction times, enhanced yields, and reduced energy consumption compared to conventional heating methods. ijrpr.com Studies have demonstrated the successful synthesis of tetrazines by reacting dihydroformazan with various reagents under microwave irradiation for just a few minutes. ijrpr.com This method is noted for being efficient, fast, and eco-friendly. researchgate.net

Another key development in green tetrazine synthesis is the use of organocatalysts, such as thiols, which allow for the use of safer and more readily available hydrazine hydrate instead of hazardous anhydrous hydrazine. nih.govgoogle.com Thiol-containing catalysts, including 3-mercaptopropionic acid, facilitate the de novo formation of tetrazines from nitriles and hydrazine hydrate under mild conditions. nih.govgoogle.com This organocatalytic method has been successfully applied to solid-phase synthesis, which further simplifies purification and avoids the formation of undesired symmetrical side products when synthesizing unsymmetrical tetrazines. nih.govresearchgate.net These sustainable protocols are advantageous for their operational simplicity, mild reaction conditions, and potential for scalable production. google.comresearchgate.net

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. ijrpr.com This technology is particularly effective in the synthesis of heterocyclic compounds like tetrazines by enabling rapid and efficient reaction sequences. nih.govmdpi.com The application of microwave irradiation can significantly reduce reaction times from hours to minutes, while also minimizing solvent usage and energy consumption, aligning with the principles of green chemistry. ijrpr.comscielo.org.za

In the context of tetrazine synthesis, microwave conditions have been successfully employed for the formation of the 1,2,4,5-tetrazine ring system. For instance, the condensation of 1,2-dichloromethylene hydrazines with hydrazine monohydrate can be effectively carried out under microwave irradiation. nih.gov While specific microwave-assisted methods targeting the direct synthesis of 3-chloro-1,2,4,5-tetrazine are not extensively detailed, the general success of this technique for creating both symmetric and asymmetric tetrazines suggests its high potential for this specific target. nih.gov The rapid and controlled heating provided by microwaves is advantageous for managing reactions that might otherwise be sluggish or produce significant byproducts. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocycles

| Feature | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | Minutes ijrpr.com | Hours ijrpr.com |

| Product Purity | High ijrpr.com | Variable, may require extensive purification |

| Energy Consumption | Reduced ijrpr.com | High |

| Solvent Usage | Minimal ijrpr.com | Often requires large volumes |

Targeted Synthesis of this compound

The targeted synthesis of monosubstituted halogenated tetrazines, such as this compound, relies on precise control of reaction conditions and the use of specific precursors and halogenating agents.

Chlorination of 3,6-Dihydrazino-1,2,4,5-Tetrazine Precursors

A common strategy for synthesizing halogenated tetrazines involves the chlorination of hydrazine-substituted precursors. The precursor, 3,6-dihydrazino-1,2,4,5-tetrazine (DHT), is a key intermediate. The conversion of DHT to a chlorinated tetrazine proceeds through a nucleophilic substitution mechanism where the hydrazino groups are replaced by chlorine atoms.

Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). These reactions effectively replace the hydrazine functionalities with chlorine atoms. To control the exothermic nature of the reaction, the process is typically carried out at reduced temperatures. While this method is well-documented for producing 3,6-dichloro-1,2,4,5-tetrazine (B31795), careful stoichiometric control of the chlorinating agent is essential to favor the formation of the monosubstituted this compound.

Another approach involves the use of trichloroisocyanuric acid (TCAA) as both an oxidant and a halogen source. TCAA has been successfully used to synthesize 3,6-dichlorotetrazine from DHT and, notably, to chlorinate 3-hydrazinotetrazine to yield 3-chlorotetrazine. chemrxiv.org

Synthesis of Monosubstituted Halogenated Tetrazines (e.g., 3-Bromotetrazine Analogs)

The synthesis of 3-bromotetrazine provides a well-studied analog for the preparation of this compound. The key intermediate for this synthesis is 3-hydrazinotetrazine, which can be prepared via a scalable six-step procedure. rsc.org

With 3-hydrazinotetrazine in hand, halogenation can be achieved without using elemental halogens. For the synthesis of 3-chlorotetrazine, one reported method involved the use of chlorine gas as the oxidant and halogen source, though this approach is considered impractical due to the hazards and volatility of the product. chemrxiv.org A more manageable laboratory synthesis utilizes TCAA for the chlorination of 3-hydrazinotetrazine. chemrxiv.org

For the bromo-analog, treatment of 3-hydrazinotetrazine with dibromoisocyanuric acid (DBIA) yields the desired 3-bromotetrazine as a crystalline solid that can be purified by column chromatography. chemrxiv.org This method is reproducible and avoids the challenges associated with more volatile or hazardous reagents. chemrxiv.org The successful synthesis of 3-bromotetrazine using DBIA highlights a viable pathway for producing other monosubstituted halogenated tetrazines, including the chloro-derivative, by selecting the appropriate halogenating agent. rsc.orgrsc.org

Derivatization Strategies for this compound

The chlorine atom in this compound serves as a good leaving group, making the compound an excellent substrate for derivatization through nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary strategy for functionalizing halogenated tetrazines. nih.gov The electron-withdrawing nature of the nitrogen atoms in the tetrazine ring enhances its electrophilicity, making it highly susceptible to attack by nucleophiles. This heightened reactivity allows for the displacement of the chlorine atom by a wide range of nucleophiles. nih.gov

The reaction proceeds through an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to yield the substituted product. masterorganicchemistry.com The rate of these reactions is accelerated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comnih.gov The versatility of this reaction allows for the synthesis of diverse libraries of substituted tetrazines. researchgate.net

Introduction of Amine, Azide, and Heterocyclic Substituents

The SNAr reaction on this compound and its bromo-analog facilitates the introduction of various functional groups, including amines, azides, and different heterocycles. rsc.orgresearchgate.net

Amines: A variety of primary and secondary amines can act as nucleophiles to displace the halogen atom. These reactions typically require a mild base to neutralize the resulting hydrogen halide. chemrxiv.org For these transformations, often two equivalents of the amine are sufficient, with one acting as the nucleophile and the other as the base. chemrxiv.org This method has been used to synthesize a range of 3-amino-s-tetrazines in moderate to excellent yields. rsc.org

Azides: The azide ion (N₃⁻) is a potent nucleophile that can be introduced onto the tetrazine ring via SNAr. The resulting azido-tetrazines are valuable intermediates for further chemical transformations. nih.gov

Heterocycles: Nitrogen-containing heterocycles, such as indoles, imidazoles, and pyrazoles, can also serve as nucleophiles. rsc.org The functionalization with indoles, for example, may require a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction, yielding N-substituted indoles. rsc.org This strategy allows for the conjugation of the tetrazine core to other complex molecular scaffolds. researchgate.net

Table 2: Examples of Nucleophilic Aromatic Substitution on Halogenated Tetrazines

| Halogenated Tetrazine | Nucleophile | Product Class | Reference |

|---|---|---|---|

| 3-Bromotetrazine | Phenols | 3-Phenoxy-s-tetrazines | rsc.org |

| 3-Bromotetrazine | Indoles | 3-Indole substituted s-tetrazines | rsc.org |

| 3-Bromotetrazine | Thiols | 3-Thiol-s-tetrazines | rsc.org |

| 3-Bromotetrazine | Amines | 3-Amino-s-tetrazines | chemrxiv.orgrsc.org |

| 3,6-Dichloro-1,2,4,5-tetrazine | Biothiols | 3-Alkylthio-6-chloro-1,2,4,5-tetrazines | researchgate.net |

Formation of Bis-substituted 1,2,4,5-Tetrazines

The synthesis of 3,6-disubstituted-1,2,4,5-tetrazines is a cornerstone of tetrazine chemistry, providing a platform for a wide array of derivatives. A prevalent method for creating symmetrically and unsymmetrically substituted tetrazines is the Pinner synthesis, which involves the reaction of iminoesters with hydrazine, followed by oxidation. researchgate.net The initial reaction forms a dihydro-1,2,4,5-tetrazine intermediate, which is then oxidized to the aromatic tetrazine using agents like sodium nitrite in acidic media. researchgate.net

Another significant route employs guanidine hydrochloride and hydrazine. researchgate.net This multi-step process is valuable for producing tetrazine precursors, such as hydrazinyl and chloro derivatives, that can be further functionalized through nucleophilic substitution or coupling reactions. researchgate.net For instance, the reaction of guanidine hydrochloride with hydrazine yields 1,2,3-triaminoguanidine hydrochloride, which can then be reacted with diketones to form a symmetrically substituted dihydro-1,2,4,5-tetrazine. Subsequent oxidation with sodium nitrite in acetic acid affords the final bis-substituted 1,2,4,5-tetrazine. researchgate.net

One-pot syntheses from aromatic nitriles and hydrazine hydrate, induced by sulfur, have also been developed for preparing unsymmetrically bis-substituted tetrazines. ub.edu Furthermore, symmetrically substituted 1,2,4,5-tetrazines can be synthesized from tosyl derivatives of hydrazones using N-chlorosuccinimide (NCS) and potassium hydroxide. researchgate.net

| Starting Material(s) | Key Reagents/Conditions | Product Type |

|---|---|---|

| Iminoester, Hydrazine | Oxidizing agent (e.g., NaNO2/acid) | Symmetrically or Unsymmetrically Bis-substituted 1,2,4,5-tetrazines |

| Guanidine hydrochloride, Hydrazine, Diketone | NaNO2, Acetic acid | Symmetrically Bis-substituted 1,2,4,5-tetrazines |

| Aromatic nitriles, Hydrazine hydrate | Sulfur, Thermal conditions | Unsymmetrically Bis-substituted 1,2,4,5-tetrazines |

| Tosyl derivatives of hydrazones | N-chlorosuccinimide (NCS), Potassium hydroxide | Symmetrically Bis-substituted 1,2,4,5-tetrazines |

Oxygen-Linked Derivatizations

Oxygen-linked functional groups can be introduced onto the 1,2,4,5-tetrazine scaffold, typically through nucleophilic aromatic substitution (SNAr) reactions. Starting with a halo-substituted tetrazine, such as 3,6-dichloro-1,2,4,5-tetrazine, oxygen nucleophiles like phenols can displace the chloride ions. nih.gov This reaction is influenced by the electronic properties of the phenol, with electron-poor phenols being more readily displaced in dynamic covalent chemistry contexts. nih.gov

A specific example involves the synthesis of 3-chloro-6-((4-(di-tert-butylfluorosilyl)-benzyl)oxy)-1,2,4,5-tetrazine. This compound was prepared from dichlorotetrazine and (4-(di-tert-butylfluorosilyl)phenyl)methanol in the presence of anhydrous 2,4,6-collidine in dichloromethane. researchgate.net The reaction proceeds quickly, with the color of the solution changing from orange to pink, indicating the formation of the monosubstituted product. researchgate.net While aliphatic alcohols have been noted as challenging nucleophiles for this transformation, often requiring harsh conditions and resulting in low yields, this example demonstrates a successful synthesis of an oxygen-linked derivative. nih.gov

| Tetrazine Precursor | Nucleophile | Key Reagents/Conditions | Product |

|---|---|---|---|

| 3,6-dichloro-1,2,4,5-tetrazine | Phenols | Base | 3,6-diphenoxy-1,2,4,5-tetrazine derivatives |

| Dichlorotetrazine | (4-(di-tert-butylfluorosilyl)phenyl)methanol | Anhydrous 2,4,6-collidine, CH2Cl2 | 3-chloro-6-((4-(di-tert-butylfluorosilyl)-benzyl)oxy)-1,2,4,5-tetrazine |

Sulfur-Linked Derivatizations

Similar to oxygen-linked derivatives, sulfur-linked functionalities are typically introduced via nucleophilic aromatic substitution on chloro-substituted tetrazines. Alkyl and aryl thiols can serve as effective nucleophiles. nih.gov For example, 3,6-dichloro-1,2,4,5-tetrazine undergoes substitution with various biothiols, including cysteine and glutathione. nih.gov Kinetic studies of these reactions are consistent with an addition-elimination mechanism where the nucleophilic attack of the thiol is the rate-determining step. nih.gov

A method for synthesizing 3-(dodecylthio)-1,2,4,5-tetrazine derivatives involves the reaction of hydrazinecarbothiohydrazide with triethyl orthoesters. researchgate.net The introduction of a long dodecyl chain via the sulfur atom is advantageous as it reduces the volatility of the resulting tetrazine, simplifying its isolation and purification. researchgate.net These 3-thioalkyl derivatives are valuable intermediates for the synthesis of other reactive tetrazines. researchgate.net The reaction of 3,6-dichloro-1,2,4,5-tetrazine with thiols like dodecanethiol and benzylmercaptan proceeds efficiently. nih.gov

| Tetrazine Precursor | Nucleophile | Reaction Type | Product Example |

|---|---|---|---|

| 3,6-dichloro-1,2,4,5-tetrazine | Biothiols (e.g., Cysteine, Glutathione) | Nucleophilic Aromatic Substitution | Thiol-substituted 1,2,4,5-tetrazines |

| Hydrazinecarbothiohydrazide | Triethyl orthoesters, 1-iodododecane | Cyclization/Alkylation | 3-(dodecylthio)-1,2,4,5-tetrazine |

| 3,6-dichloro-1,2,4,5-tetrazine | Dodecanethiol | Nucleophilic Aromatic Substitution | 3,6-bis(dodecylthio)-1,2,4,5-tetrazine |

Triazolyl-Tetrazine Scaffold Formation

Fusing a triazole ring to a tetrazine core creates novel heterocyclic systems with potential applications in medicinal chemistry and as bioorthogonal probes. One approach involves the synthesis of researchgate.netnih.govnih.govtriazolo[4,3-b] researchgate.netnih.govnih.govd-nb.infotetrazine derivatives. researchgate.net This can be achieved by first preparing a 3,6-disubstituted 1,2,4,5-tetrazine, which is then cyclized to form the fused triazolo-tetrazine system. researchgate.net For instance, a starting material can be reacted with hydrazine hydrate, followed by a reaction with carbon disulfide and triethylamine to form a triazole precursor, which is then further elaborated. researchgate.net

A more recent and modular approach to a "triazolyl-tetrazine" scaffold utilizes a copper-catalyzed click reaction between shelf-stable ethynyl-tetrazines and various azides. nih.govthieme.de This method allows for the straightforward and scalable creation of diverse functional tetrazine probes. The resulting triazolyl-tetrazines exhibit both high reactivity and good physiological stability. nih.govthieme.de The general procedure involves stirring a mixture of a copper(II) sulfate, a ligand like tris(3-hydroxypropyltriazolylmethyl)amine, and sodium ascorbate, to which the azide and the ethynyl-tetrazine are added. nih.gov

| Methodology | Key Reactants | Key Reagents/Conditions | Scaffold Type |

|---|---|---|---|

| Cyclization of Tetrazine Precursor | 3,6-disubstituted-1,2,4,5-tetrazine with a hydrazinyl or related group | Carbon disulfide, Triethylamine | Fused researchgate.netnih.govnih.govtriazolo[4,3-b] researchgate.netnih.govnih.govd-nb.infotetrazine |

| Copper-Catalyzed Click Reaction | Ethynyl-tetrazine, Azide | CuSO4, Tris(3-hydroxypropyltriazolylmethyl)amine, Sodium ascorbate | Pendant Triazolyl-Tetrazine |

Acylation and Benzoylation for Structural Diversity

Acylation and benzoylation reactions are commonly used to introduce carbonyl functionalities, which can enhance structural diversity and modulate the properties of heterocyclic compounds. In the context of tetrazine chemistry, these reactions have been reported on dihydro-1,2,4,5-tetrazine intermediates. For example, 1-acyl-3,6-disubstituted phenyl-1,4-dihydro-1,2,4,5-tetrazines have been prepared from the corresponding 1,2-dihydro-1,2,4,5-tetrazines by reaction with anhydrides or acyl chlorides.

Specifically, the synthesis of 1-benzoyl-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine was achieved by reacting 1,2-dihydro-3,6-diphenyl-1,2,4,5-tetrazine with benzoyl chloride in chloroform at room temperature, using pyridine as a catalyst. These reactions modify the dihydro-tetrazine ring, and subsequent oxidation would be required to access the aromatic acylated or benzoylated 1,2,4,5-tetrazine, although this final step is not always the primary focus of such studies. The introduction of an acyl or benzoyl group onto the nitrogen of the dihydro-tetrazine ring influences its conformation and electronic properties.

| Substrate | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| 3,6-disubstituted phenyl-1,2-dihydro-1,2,4,5-tetrazine | Anhydrides or Acyl chlorides | - | 1-acyl-3,6-disubstituted phenyl-1,4-dihydro-1,2,4,5-tetrazine |

| 1,2-dihydro-3,6-diphenyl-1,2,4,5-tetrazine | Benzoyl chloride | Pyridine, Chloroform, Room Temperature | 1-benzoyl-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine |

Reactivity Mechanisms and Reaction Kinetics of 3 Chloro 1,2,4,5 Tetrazine

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions

The IEDDA reaction is a powerful tool in chemical biology, enabling the rapid and selective formation of covalent bonds in complex biological environments. This reaction involves an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680), and an electron-rich dienophile, often a strained alkene or alkyne. The unique electronic properties of the tetrazine ring, further modulated by substituents like the chloro group, dictate its reactivity in these cycloadditions.

Mechanistic Insights into IEDDA Reactions

Computational studies have provided detailed insights into the transition state of this reaction, confirming a concerted mechanism for many dienophiles. The geometry of the transition state and the activation energy are influenced by both electronic and steric factors.

Reactivity with Strained Dienophiles (e.g., trans-Cyclooctenes)

Strained dienophiles, such as trans-cyclooctenes (TCO), are exceptionally reactive partners for 1,2,4,5-tetrazines in IEDDA reactions. The high degree of ring strain in TCO raises the energy of its HOMO, which in turn reduces the HOMO-LUMO energy gap between the dienophile and the tetrazine, leading to a significant acceleration of the reaction rate. The reaction between a tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹. eur.nl

The reaction with TCO proceeds rapidly to form a dihydropyridazine (B8628806) product after the extrusion of nitrogen. This high reactivity allows for the labeling of biomolecules at very low concentrations, which is a significant advantage in biological systems.

Kinetic Studies and Rate Constant Determinations

The kinetics of IEDDA reactions involving tetrazines are typically studied using techniques such as UV-Vis spectroscopy, where the disappearance of the characteristic pink color of the tetrazine can be monitored over time. These studies are often performed under pseudo-first-order conditions with an excess of the dienophile.

The reaction rates are highly dependent on the substituents on the tetrazine ring, the nature of the dienophile, and the solvent. While specific kinetic data for 3-chloro-1,2,4,5-tetrazine is not extensively tabulated in the reviewed literature, the principles governing its reactivity can be inferred from studies on related substituted tetrazines. For instance, reactions with strained dienophiles like TCO are orders of magnitude faster than with less strained dienophiles like norbornene. nih.gov

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

|---|---|---|---|

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | ~2000 | wikipedia.org |

| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | 3.6 | nih.gov |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | 118 | nih.gov |

| 3,6-diphenyl-1,2,4,5-tetrazine | Norbornene | 8.5 x 10⁻³ | nih.gov |

Influence of Substituents on IEDDA Reactivity

Substituents on the 1,2,4,5-tetrazine ring have a profound effect on the rate of IEDDA reactions. Electron-withdrawing groups generally increase the reactivity of the tetrazine by lowering the energy of its LUMO. nih.gov This enhances the interaction with the HOMO of the dienophile and accelerates the cycloaddition. The chloro group on this compound is electron-withdrawing, and therefore it is expected to enhance the reactivity of the tetrazine core in IEDDA reactions.

Conversely, electron-donating groups tend to decrease the reaction rate. Steric hindrance from bulky substituents can also play a significant role, potentially slowing down the reaction by impeding the approach of the dienophile to the tetrazine ring.

| Substituent Type | Effect on LUMO Energy | Effect on IEDDA Rate | Example Substituents |

|---|---|---|---|

| Electron-Withdrawing | Lowers | Increases | -Cl, -pyridyl, -CF₃ |

| Electron-Donating | Raises | Decreases | -Alkyl, -O-Alkyl |

| Sterically Bulky | Variable | Decreases | -tert-butyl |

Orthogonality to Other Bioorthogonal Reactions

A key feature of the tetrazine-based IEDDA ligation is its orthogonality to other bioorthogonal reactions. nih.gov This means that the tetrazine and its dienophile partner will react selectively with each other without cross-reacting with other bioorthogonal pairs, such as azides and cyclooctynes (strain-promoted alkyne-azide cycloaddition or SPAAC), or with native functional groups found in biological systems. nih.gov

This mutual orthogonality allows for the simultaneous and selective labeling of multiple biomolecules within the same biological system, which is a powerful strategy for studying complex biological processes. nih.gov The high selectivity and rapid kinetics of the tetrazine ligation make it an integral part of the bioorthogonal chemistry toolkit.

Nucleophilic Reactivity and Substitution Pathways

In addition to its participation in cycloaddition reactions, the electron-deficient nature of the 1,2,4,5-tetrazine ring makes it susceptible to nucleophilic attack. The presence of a good leaving group, such as the chloro substituent in this compound, facilitates nucleophilic aromatic substitution (SNAr) reactions.

The SNAr mechanism on chloro-tetrazines typically proceeds via an addition-elimination pathway. unab.cl In this two-step process, a nucleophile first attacks the carbon atom bearing the chloro group, leading to the formation of a Meisenheimer-like intermediate. This intermediate is a resonance-stabilized anion. In the second, typically faster step, the chloride ion is expelled, and the aromaticity of the tetrazine ring is restored.

A variety of nucleophiles, including thiols and phenols, can displace the chloride in this manner. Kinetic studies on the related 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols have shown that the nucleophilic attack is the rate-determining step. unab.clresearchgate.net The high electrophilicity of the tetrazine ring can also lead to side reactions, such as the formation of dihydrotetrazines. researchgate.net This reactivity provides a valuable synthetic route for the functionalization of the tetrazine core, allowing for the introduction of a wide range of substituents at the 3-position.

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents is primarily characterized by nucleophilic aromatic substitution (SNAr), where the chlorine atom acts as a leaving group. However, the highly electron-deficient nature of the tetrazine ring can also lead to other reaction pathways, and the outcome is often dependent on the nature of the organometallic reagent.

Hard organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles and strong bases. Their reaction with this compound can be complex. While nucleophilic substitution at the C-Cl bond is a possible pathway, the high basicity of these reagents can also lead to deprotonation at other positions of the molecule or its reaction products, especially if acidic protons are present in any substituents. Furthermore, the high reactivity of these organometallics can sometimes result in addition to the N=N double bonds of the tetrazine ring, leading to ring-opening or other transformations.

Softer organometallic reagents, such as organocuprates (R₂CuLi), also known as Gilman reagents, are generally more selective for SNAr reactions with chloro-heteroaromatics. These reagents are less basic than Grignards and organolithiums, which minimizes side reactions like deprotonation. The reaction of this compound with an organocuprate would be expected to yield the corresponding 3-alkyl- or 3-aryl-1,2,4,5-tetrazine. This reaction proceeds via a nucleophilic attack of the organocuprate on the carbon atom bearing the chlorine, followed by the elimination of the chloride ion.

A related reaction is the lithiation of tetrazines. For instance, 3-aryl-1,2,4,5-tetrazines have been shown to undergo lithiation at the 6-position using a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net The resulting lithiated tetrazine can then be trapped with various electrophiles. This suggests that for a monosubstituted this compound, reactions with strongly basic organometallics might preferentially lead to deprotonation at the C6 position rather than substitution at the C3 position.

| Organometallic Reagent | Expected Primary Reaction with this compound | Potential Side Reactions |

|---|---|---|

| Grignard Reagents (RMgX) | Nucleophilic Aromatic Substitution (SNAr) | Deprotonation, Addition to N=N bonds, Ring-opening |

| Organolithium Reagents (RLi) | Nucleophilic Aromatic Substitution (SNAr) | Deprotonation, Addition to N=N bonds, Ring-opening |

| Organocuprates (R₂CuLi) | Selective Nucleophilic Aromatic Substitution (SNAr) | Generally fewer side reactions |

| Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) | Deprotonation (if a C-H bond is available) | Not a nucleophile for substitution |

Redox Chemistry and Transformations of the Tetrazine Ring System

The 1,2,4,5-tetrazine ring system is redox-active and can undergo reversible reduction to the corresponding 1,2-dihydro-1,2,4,5-tetrazine. This transformation is a key feature of tetrazine chemistry and plays a role in both its synthesis and its reactivity.

The synthesis of 1,2,4,5-tetrazines often proceeds through a dihydrotetrazine intermediate, which is then oxidized to the aromatic tetrazine. nih.gov A variety of oxidizing agents can be employed for this purpose, with sodium nitrite (B80452) (NaNO₂) in an acidic medium being a common choice. nih.gov More recently, milder oxidants such as phenyliodonium (B1259483) diacetate (PhI(OAc)₂) have been shown to be effective, particularly for substrates with sensitive functional groups. nih.gov

The electrochemical behavior of tetrazines has been investigated using techniques like cyclic voltammetry. For a thiolated tetrazine derivative, cyclic voltammetry experiments revealed a reduction potential (Epc) of -0.47 V and an oxidation potential (Epa) of 0.28 V (vs. Ag/AgCl), which corresponds to the interconversion between the tetrazine and its dihydrotetrazine form. nih.gov This reversible redox behavior is a fundamental property of the tetrazine core.

The reduction of the tetrazine ring can be achieved using various reducing agents. This process involves the addition of two electrons and two protons to the ring system, resulting in the formation of the 1,2-dihydro-1,2,4,5-tetrazine. The dihydrotetrazine is often less colored than the vibrant red or pink of the parent tetrazine. This redox transformation can be exploited in various applications, including the design of redox-responsive materials and probes.

| Process | Potential (vs. Ag/AgCl) | Transformation |

|---|---|---|

| Reduction | -0.47 V | 1,2,4,5-Tetrazine → 1,2-Dihydro-1,2,4,5-tetrazine |

| Oxidation | 0.28 V | 1,2-Dihydro-1,2,4,5-tetrazine → 1,2,4,5-Tetrazine |

Other Reactivity Patterns

A significant reactivity pattern for this compound is its participation in nucleophilic aromatic substitution reactions with thiols. This reaction, termed Tetrazine-Thiol Exchange (TeTEx), is a type of SNAr reaction where the chlorine atom is displaced by a thiol nucleophile.

The mechanism of the TeTEx reaction is believed to be an addition-elimination pathway. The thiol attacks the electrophilic carbon atom of the tetrazine ring bearing the chlorine atom, forming a Meisenheimer-like intermediate. This is followed by the elimination of the chloride ion to yield the thioether-substituted tetrazine.

Kinetic studies on the reaction of 3,6-dichloro-1,2,4,5-tetrazine with a series of biothiols have provided valuable insights into the reaction kinetics. unab.clresearchgate.net The reaction follows pseudo-first-order kinetics when the thiol is in excess. The second-order rate constants (kN) are independent of pH in the range of 6.8 to 7.4. unab.clresearchgate.net The Brønsted-type plot and activation parameters are consistent with a mechanism where the nucleophilic attack of the thiol is the rate-determining step. unab.clresearchgate.net

The TeTEx reaction is particularly useful in the field of bioconjugation, where the chemoselective reaction of a tetrazine with a thiol-containing biomolecule can be used to form stable conjugates. The reaction is often fast and proceeds under mild, aqueous conditions.

| Biothiol | Second-Order Rate Constant (kN) (M⁻¹s⁻¹) |

|---|---|

| Cysteine | Data not specifically provided for this compound, but the study on 3,6-dichloro-1,2,4,5-tetrazine indicates rapid reaction. |

| Homocysteine | Data not specifically provided for this compound, but the study on 3,6-dichloro-1,2,4,5-tetrazine indicates rapid reaction. |

| N-acetylcysteine | Data not specifically provided for this compound, but the study on 3,6-dichloro-1,2,4,5-tetrazine indicates rapid reaction. |

| Glutathione | Data not specifically provided for this compound, but the study on 3,6-dichloro-1,2,4,5-tetrazine indicates rapid reaction. |

While the 1,2,4,5-tetrazine ring is highly reactive in inverse electron-demand Diels-Alder reactions, its interaction with radical species can be complex and often leads to undesired side reactions, making it generally incompatible with controlled radical addition chemistry.

The C-Cl bond in this compound is susceptible to homolytic cleavage, especially in the presence of radical initiators or under photolytic conditions. This can generate a tetrazinyl radical and a chlorine radical. The high reactivity of these radical species can lead to a cascade of unpredictable reactions, including hydrogen abstraction from the solvent or other molecules, dimerization, or decomposition of the tetrazine ring.

Studies on the reaction of chlorine atoms with unsaturated hydrocarbons have shown that radical addition of chlorine is often a barrierless process. nist.gov This suggests that if chlorine radicals are formed from this compound, they will readily add to any available π-systems, leading to a complex mixture of products.

Furthermore, the tetrazine ring itself, with its multiple nitrogen atoms and π-system, can interact with radicals in various ways. This can include addition of the radical to the ring, leading to dearomatization, or electron transfer processes. The lack of selectivity and the potential for multiple reaction pathways make it challenging to achieve a specific, desired outcome in a radical addition reaction with this compound. This is in stark contrast to the highly predictable and selective nature of its cycloaddition and nucleophilic substitution reactions. Therefore, for synthetic applications requiring the modification of the tetrazine core, non-radical methods are strongly preferred.

Advanced Spectroscopic and Structural Characterization Methods for 3 Chloro 1,2,4,5 Tetrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 3-chloro-1,2,4,5-tetrazine derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In ¹H NMR spectra of tetrazine derivatives, the chemical shifts of protons are influenced by the electron-withdrawing nature of the tetrazine ring and the specific substituents attached. For instance, in (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine (B1456725) hydrochloride, the protons on the phenyl ring appear as doublets at δ 7.75 and 8.54 ppm, while the methylene (B1212753) protons are observed as a singlet at δ 4.37 ppm. nih.gov The introduction of a methyl group at the 6-position of the tetrazine ring, as in (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride, results in a characteristic singlet for the methyl protons at δ 3.11 ppm. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the tetrazine ring typically resonate at low field due to the deshielding effect of the four nitrogen atoms. For example, in (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride, the tetrazine carbons appear at δ 169.11 and 160.39 ppm. nih.gov The chemical shifts of the phenyl carbons and any substituent carbons provide further structural confirmation. The combination of 1D and 2D NMR experiments, such as HMQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals, which is crucial for confirming the connectivity of atoms in complex structures. mdpi.com

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |

|---|---|---|---|

| (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride | 4.37 (s, 2H), 7.75 (d, 2H), 8.54 (d, 2H), 10.43 (s, 1H) | 45.60, 131.84, 132.62, 134.95, 140.49, 160.39, 169.11 | D₂O |

| (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride | 3.11 (s, 3H), 4.36 (s, 2H), 7.74 (d, 2H), 8.48 (d, 2H) | 23.00, 45.59, 131.44, 132.61, 134.89, 140.06, 166.71, 170.36 | D₂O |

| 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid | 8.22 (d, 2H), 8.62 (d, 2H), 10.66 (s, 1H) | 127.88, 130.11, 134.22, 135.62, 158.16, 164.98, 166.58 | DMSO-d₆ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound derivatives. The vibrations of the tetrazine ring and its substituents give rise to characteristic absorption bands in the IR spectrum. The structures of these compounds are confirmed by the presence of characteristic absorption bands for C=N and N=N stretching vibrations within the tetrazine ring. For instance, in a series of 1,3,4-thiadiazol-2-ylphenyl-1,2,4,5-tetrazines, characteristic IR bands were observed in the range of 1600-1300 cm⁻¹. semanticscholar.org The presence of a chloro substituent will also result in a characteristic C-Cl stretching vibration, typically observed in the fingerprint region of the spectrum. The IR spectra of 3,6-bis(substituted phenyl)-1,4-bis(substitutedphenylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine derivatives have been used to confirm their structures. researchgate.net

Mass Spectrometry Techniques (e.g., HRMS, ESI)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Electrospray ionization (ESI) is a soft ionization technique commonly used for these compounds, often producing a protonated molecular ion [M+H]⁺ or a deprotonated molecular ion [M-H]⁻. nih.gov For example, the HRMS-ESI spectrum of (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine showed a [M+H]⁺ ion at m/z 188.0934, which is in close agreement with the calculated value of 188.0931 for [C₉H₁₀N₅]⁺. nih.gov The fragmentation patterns observed in the mass spectra can also provide valuable structural information. derpharmachemica.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

The electronic properties of this compound derivatives are investigated using UV-Vis absorption and photoluminescence spectroscopy. The characteristic pink or red color of many 1,2,4,5-tetrazines is due to a weak n→π* electronic transition in the visible region, typically between 500 and 550 nm. researchgate.netmdpi.com A more intense π→π* transition is usually observed in the UV region. The position and intensity of these absorption bands are influenced by the substituents on the tetrazine ring. researchgate.net For example, aryl-substituted tetrazines exhibit absorption maxima in the visible and UV regions. researchgate.net Some tetrazine derivatives are also fluorescent, emitting light in the red region of the spectrum. mdpi.com The fluorescence quantum yields and lifetimes are sensitive to the molecular structure and environment. mdpi.com The emission properties of the ligand 3-chloro-6-dipicolylamino-1,2,4,5-tetrazine are modulated upon coordination to Zn(II) and Cd(II) ions. nih.gov

| Compound | λmax (nm) | Solvent |

|---|---|---|

| 3,6-diphenyl-1,2,4,5-tetrazine (DPT) | ~550, ~300 | Cyclohexane, Acetonitrile |

| 3,6-di(p-methoxyphenyl)-1,2,4,5-tetrazine (DAT) | ~550, ~330 | Cyclohexane, Acetonitrile |

| 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine (DTT) | ~530, ~320 | Cyclohexane, Acetonitrile |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study molecules with unpaired electrons. In the context of this compound derivatives, EPR is particularly useful for characterizing radical species. The tetrazine ring can be reduced to form a stable radical anion, and EPR spectroscopy can provide detailed information about the distribution of the unpaired electron spin density within the radical. researchgate.net The hyperfine coupling constants obtained from the EPR spectrum can be used to identify the magnetic nuclei interacting with the unpaired electron, providing valuable insights into the electronic structure of the radical.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.3368(6) |

| b (Å) | 11.9804(8) |

| c (Å) | 12.7250(5) |

| α (°) | 100.904(4) |

| β (°) | 107.959(4) |

| γ (°) | 109.638(6) |

Chromatographic Purification and Analysis Techniques

Chromatographic techniques are indispensable for the purification and analysis of this compound derivatives. Column chromatography using silica (B1680970) gel is a common method for purifying crude reaction mixtures. uzh.ch High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative purposes. nih.gov Analytical HPLC, often coupled with a diode array detector and a mass spectrometer (LC-MS), is used to assess the purity of the synthesized compounds and to identify impurities. nih.gov Preparative HPLC is employed to isolate pure compounds from complex mixtures. nih.gov The choice of the stationary phase (e.g., C18) and the mobile phase is crucial for achieving good separation.

Computational and Theoretical Chemistry Studies on 3 Chloro 1,2,4,5 Tetrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the properties of tetrazine derivatives. DFT calculations have been employed to explore the electronic structures and spectral properties of molecules like 3-chloro-6-dipicolylamino-1,2,4,5-tetrazine. researchgate.net These studies are crucial for understanding the behavior of such compounds in different chemical environments.

DFT methods, such as B3LYP with basis sets like 6-31G, are used to perform full geometry optimization of chloro-substituted heterocyclic compounds. mdpi.com This process determines the most stable three-dimensional arrangement of atoms in the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For tetrazine-based compounds, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energies of these orbitals are critical for predicting reactivity. researchgate.net For instance, the LUMO energy of tetrazines governs their reactivity in inverse-electron-demand Diels-Alder (iEDDA) reactions. researchgate.netmdpi.com Electron-withdrawing substituents, like chlorine, are known to lower the LUMO energy, thereby enhancing reactivity. researchgate.net

Interactive Data Table: Calculated Geometrical Parameters of a Chloro-Substituted Triazolopyridine (as an example of a related heterocyclic system)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G) |

|---|---|---|

| Bond Length (Å) | C1-N1 | 1.382 |

| N2-N3 | 1.385 | |

| C4-Cl1 | 1.737 | |

| Bond Angle (°) | N1-C1-N2 | 111.5 |

| C1-N2-N3 | 105.8 | |

| C5-C4-Cl1 | 119.5 |

Computational studies are pivotal in mapping the reaction mechanisms of tetrazines. DFT calculations can identify the transition states of reactions, such as the iEDDA cycloaddition, and determine their corresponding activation energies. rsc.org This allows for a detailed understanding of the reaction kinetics. For example, in reactions involving tetrazines and arynes, DFT has been used to compare the favorability of different pathways, such as a second Diels-Alder reaction versus nucleophilic addition, indicating the latter is more favorable. rsc.orgscispace.com The distortion/interaction model, analyzed through DFT, helps to explain the reactivity profiles by examining the energy required to distort the reactants into their transition state geometries and the interaction energy between them. researchgate.netrsc.org

The stability and aromaticity of different tetrazine isomers (1,2,3,4-, 1,2,3,5-, and 1,2,4,5-) are influenced by the arrangement of nitrogen atoms. Computational studies on diazines (six-membered rings with two nitrogens) show that 1,3-isomers (like pyrimidine) are more stable than 1,2-isomers (like pyridazine), a principle that extends to tetrazines. studylib.net The high number of nitrogen atoms in the tetrazine ring leads to structural non-rigidity. studylib.net Aromaticity, often quantified using metrics like the Nucleus-Independent Chemical Shift (NICS), follows trends where stability correlates with aromatic character. For diazines, the aromaticity order is pyrimidine (B1678525) > pyrazine (B50134) > pyridazine. studylib.net The introduction of a chloro-substituent can further influence the electronic properties and stability of the tetrazine ring.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. sci-hub.se By calculating the energies of electronic transitions, TD-DFT can help assign the absorption bands observed in experimental UV-Vis spectra. researchgate.net These transitions typically include n→π* and π→π* transitions. libretexts.org For 1,2,4,5-tetrazine (B1199680), the first singlet vertical excitation energy (an n→π* transition) has been investigated computationally, providing insight into its characteristic color and photochemical behavior. sioc-journal.cn The presence of substituents and the solvent environment can significantly shift these transitions. rsc.org

Computational Screening for Bioorthogonal Reactivity

Computational screening has emerged as a rapid and cost-effective method to identify tetrazine derivatives with optimal reactivity for bioorthogonal applications. chemrxiv.orgchemrxiv.orgresearchgate.net The goal is often to find tetrazines that react quickly with strained dienophiles, like trans-cyclooctene (B1233481) (TCO), while maintaining stability against decomposition or reaction with biological nucleophiles. researchgate.netrsc.org Large-scale computational screenings involve calculating the reaction barriers (activation energies) for hundreds or thousands of tetrazine derivatives. chemrxiv.orgchemrxiv.org These studies have shown that electron-withdrawing groups, such as sulfones and sulfoxides, can enhance reactivity by lowering the activation barrier for the iEDDA reaction with TCO. researchgate.net Such high-throughput computational workflows accelerate the discovery of new bioorthogonal reagents with tailored properties. chemrxiv.orgchemrxiv.org

Interactive Data Table: Example DFT Results for Reactivity Screening of Tetrazine Derivatives

| Substituent (R) | LUMO Energy (eV) | LUMO+1 Energy (eV) | Activation Energy with TCO (kJ mol⁻¹) |

|---|---|---|---|

| -CF₃ | -4.01 | -1.78 | 31.0 |

| -SO₂Me | -4.48 | -1.89 | 26.4 |

| -SOMe | -4.14 | -1.57 | 27.2 |

| -CN | -4.22 | -2.14 | 31.4 |

| -NH₂ | -2.58 | -0.51 | 43.1 |

Note: Data adapted from a study on various substituted tetrazines to illustrate the concept of computational screening. Source: researchgate.net

Analysis of Intramolecular Interactions and Solvent Effects

The chemical behavior of 3-chloro-1,2,4,5-tetrazine is influenced by both internal molecular forces and its interaction with the surrounding environment. Computational methods are used to study non-covalent intramolecular interactions, which can affect the molecule's conformation and stability.

Furthermore, solvent effects are critical, as they can alter reaction rates and shift spectral properties. nih.gov Theoretical models, such as the Polarizable Continuum Model (PCM) within a Self-Consistent Reaction Field (SCRF) framework, are used to simulate the presence of a solvent. researchgate.net Studies on s-tetrazine have shown that interactions with water molecules via hydrogen bonds (N···H–O and O···H–C) can lead to the formation of stable clusters, which affects the molecule's electronic properties. sioc-journal.cn For reactions, polar solvents can stabilize polar transition states, thereby increasing the reaction rate, a phenomenon observed in intramolecular tetrazine-olefin cycloadditions. nih.gov

Applications of 3 Chloro 1,2,4,5 Tetrazine in Advanced Organic Chemistry and Materials Science Research

Reagents in Complex Organic Synthesis

3-Chloro-1,2,4,5-tetrazine and its immediate derivatives serve as pivotal precursors for constructing intricate molecular architectures. The chlorine atom provides a reactive site for nucleophilic substitution, while the tetrazine core offers unique electronic properties and reactivity, particularly in cycloaddition reactions.

Formation of Complex Heterocyclic Compounds

The 1,2,4,5-tetrazine (B1199680) scaffold is a key component in the synthesis of more complex, fused heterocyclic systems. The reactivity of chloro-tetrazines allows for their conversion into other functionalized tetrazines, which can then undergo further transformations. For instance, derivatives of 1,2,4,5-tetrazines containing active methylene (B1212753) groups, such as those with malonodinitrile or ethyl cyanoacetate fragments, can be synthesized via nucleophilic substitution of a leaving group on the tetrazine ring researchgate.net. These resulting cyanomethyltetrazines have been shown to undergo a metal-cation-catalyzed transformation to form pyrrolo[1,2-b] rsc.orgresearchgate.netrsc.orgrsc.orgtetrazines, a class of complex fused heterocyclic compounds researchgate.net.

Furthermore, this compound is a precursor for tetrazines used in bioorthogonal chemistry. An efficient method has been developed to prepare the 18F-labeled tetrazine derivative, [¹⁸F]SiFA-OTz (3-chloro-6-((4-(di-tert-butyl[¹⁸F]fluorosilyl)-benzyl)oxy)-1,2,4,5-tetrazine), for use in rapid radiolabeling rsc.org. This derivative can quantitatively react with strained dienophiles like trans-cyclooctenol, demonstrating the utility of the tetrazine core in inverse electron-demand Diels-Alder (IEDDA) reactions, a powerful tool for creating complex molecular conjugates rsc.org. The synthesis of various 1,2,4,5-tetrazine derivatives often proceeds through a chloro-substituted intermediate, highlighting its foundational role in accessing a wide range of heterocyclic structures nih.govresearchgate.net.

Building Blocks for Functionalized Molecular Materials

The unique electronic characteristics of the s-tetrazine ring make it an attractive component for the development of new functional molecules and molecular materials researchgate.netacs.orgnih.gov. As one of the most electron-accepting aromatic heterocycles, it is employed in the construction of materials with tailored electronic and optical properties researchgate.netacs.org. 3,6-Dichloro-1,2,4,5-tetrazine (B31795), a close relative of the title compound, is a common starting material for these applications. Through nucleophilic aromatic substitution reactions, the chlorine atoms can be replaced by various functional groups, including alcohols, thiols, and amines, to build larger, conjugated systems scribd.com.

This strategy has been used to create electroactive dyads and polymers. For example, molecules linking an electron-rich unit like triphenylamine to an electron-poor tetrazine unit have been synthesized, resulting in redox-fluorescent switches researchgate.net. The tetrazine ring can also provide electronic connection between metal centers in coordination polymers, with some materials exhibiting electrical conductivity on the order of 0.1 S·cm⁻¹ acs.org. The inherent stability of the tetrazine radical anion further contributes to its utility in creating electroactive materials researchgate.net.

Ligands in Coordination Chemistry

The nitrogen-rich 1,2,4,5-tetrazine ring system is an effective ligand for coordinating with transition metal ions. Although the basicity of the tetrazine nitrogen atoms is low, their ability to participate in charge transfer and bridge metal centers makes them valuable in designing coordination complexes with interesting photophysical and magnetic properties acs.orgresearchgate.net.

Synthesis of Transition Metal Complexes

Derivatives of this compound are used to synthesize a variety of transition metal complexes. A notable example is the ligand 3-chloro-6-dipicolylamino-1,2,4,5-tetrazine (Cl-TTZ-dipica), which is prepared from 3,6-dichloro-1,2,4,5-tetrazine rsc.orgresearchgate.net. This ligand reacts with metal chlorides of zinc(II), cadmium(II), manganese(II), and cobalt(II) to form a series of neutral, dinuclear transition metal complexes with the general formula [Cl-TTZ-dipica-MCl₂]₂ rsc.org.

Another example involves a cyclometallated iridium(III) complex modified with a 3-chloro-6-thio-1,2,4,5-tetrazine moiety rsc.org. This complex demonstrates how the tetrazine unit can be incorporated into organometallic frameworks. The synthesis of these complexes showcases the versatility of the chloro-tetrazine scaffold in creating ligands that can coordinate with a range of transition metals, leading to diverse structural and functional outcomes rsc.orgrsc.org.

Structural Characterization of Metal-Tetrazine Complexes

Single-crystal X-ray analysis is a crucial technique for elucidating the precise structures of these metal-tetrazine complexes. For the series of [Cl-TTZ-dipica-MCl₂]₂ complexes (where M = Zn, Cd, Mn, Co), structural analysis revealed isostructural dinuclear arrangements rsc.org. A key feature of these structures is the formation of a [M(II)–(µ-Cl)₂M(II)] core, where two metal centers are bridged by two chloride ions rsc.org.

Table 1: Selected Structural Data for [Cl-TTZ-dipica-MCl₂]₂ Complexes

| Metal Ion (M) | Coordination Geometry | M-M Distance (Å) | Key Interactions |

|---|---|---|---|

| Zn(II) | Distorted Octahedral | N/A | Anion–π |

| Cd(II) | Distorted Octahedral | N/A | Anion–π |

| Mn(II) | Distorted Octahedral | N/A | Anion–π |

| Co(II) | Distorted Octahedral | N/A | Anion–π |

Data sourced from Martins et al. rsc.org

Photophysical Properties of Coordination Complexes

The coordination of tetrazine-based ligands to metal centers often leads to significant changes in their photophysical properties. The free ligand 3-chloro-6-dipicolylamino-1,2,4,5-tetrazine exhibits specific emission properties, and upon coordination to Zn(II) and Cd(II), a modulation of this emission is observed rsc.org.

In the case of iridium(III) complexes containing a 3-chloro-6-thio-1,2,4,5-tetrazine unit, the tetrazine moiety acts as an emission quencher rsc.org. Excitation of these complexes results in weak emission and negligible generation of singlet oxygen. However, these photophysical properties can be "switched on." Upon continuous light irradiation, the tetrazine unit undergoes photodissociation, yielding photoproducts with significantly increased emission intensities and enhanced singlet oxygen generation efficiencies rsc.org. This photo-activation demonstrates how the coordination complex's properties can be externally controlled, a desirable feature for applications in sensing and therapy rsc.org. Similarly, rhenium(I) polypyridine complexes featuring a tetrazine moiety exhibit efficient emission quenching due to Förster resonance energy transfer (FRET) from the metal complex unit to the tetrazine researchgate.net.

Table 2: Photophysical Characteristics of a Photoactivatable Iridium(III)-Tetrazine Complex

| State of Complex | Emission | Singlet Oxygen (¹O₂) Generation |

|---|---|---|

| Initial State | Weak (quenched by tetrazine) | Negligible |

| After Light Irradiation | Increased Intensity | Enhanced |

Data based on findings for an Iridium(III) 3-chloro-6-thio-1,2,4,5-tetrazine complex. rsc.org

Magnetic Properties of Coordination Complexes

The incorporation of this compound derivatives into transition metal complexes has been shown to significantly influence the magnetic properties of the resulting materials. The specific arrangement of the ligands and metal centers dictates the nature and strength of the magnetic coupling.

A notable example involves the ligand 3-chloro-6-dipicolylamino-1,2,4,5-tetrazine (Cl-TTZ-dipica), which forms dinuclear complexes with various transition metals. rsc.orgresearchgate.net Magnetic susceptibility measurements on these complexes have revealed distinct magnetic behaviors depending on the metal ion involved. rsc.orgresearchgate.net For instance, the dimanganese(II) complex exhibits an antiferromagnetic coupling between the metal centers, characterized by a coupling constant (J) of -1.25 cm⁻¹. rsc.orgresearchgate.net In contrast, the analogous cobalt(II) complex displays a ferromagnetic coupling, with a J value of +0.55 cm⁻¹. rsc.orgresearchgate.net This stark difference highlights the critical role of the metal's d-electron configuration in determining the magnetic properties of the coordination complex. lumenlearning.comlibretexts.org

Substances with unpaired electrons are paramagnetic and are attracted to magnetic fields, while diamagnetic substances lack unpaired electrons and are slightly repelled by them. lumenlearning.comlibretexts.org The magnitude of paramagnetism is related to the number of unpaired electrons. libretexts.orgiitk.ac.in In these tetrazine-based complexes, the spin Hamiltonian, defined as H = −JSA·SB, is used to describe the interaction between the spins of the two metal centers. rsc.orgresearchgate.net

| Metal Ion (M) in [Cl-TTZ-dipica-MCl₂]₂ | Magnetic Coupling | Coupling Constant (J) cm⁻¹ |

|---|---|---|

| Mn(II) | Antiferromagnetic | -1.25 |

| Co(II) | Ferromagnetic | +0.55 |

Supramolecular Assembly via Metal-Ligand Interactions

The structure of this compound derivatives lends itself to the construction of ordered, high-dimensional structures through supramolecular assembly. This process relies on the directional and predictable nature of metal-ligand coordination bonds. nih.gov The formation of these architectures is driven by the information encoded within the molecular building blocks. nih.gov

Bioorthogonal Chemistry and Chemical Biology

1,2,4,5-tetrazines are central reagents in bioorthogonal chemistry, primarily due to their participation in inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles like trans-cyclooctene (B1233481) (TCO). nih.govnih.gov This reaction is noted for its exceptionally fast kinetics and biocompatibility, producing only dinitrogen as a byproduct. nih.gov These features make tetrazine-based chemistry a preferred method for labeling and tracking biomolecules in living systems. nih.gov

Bioorthogonal Labeling Strategies (e.g., Fluorogenic Probes)

A key application of tetrazines in bioorthogonal chemistry is the development of fluorogenic probes for biological imaging. rsc.orgresearchgate.net These probes are designed to be "dark" or non-fluorescent until they react with their specific target, minimizing background signal and allowing for wash-free imaging. acs.org The tetrazine moiety itself often serves as a fluorescence quencher. acs.orgnih.gov

The design of these probes involves conjugating a tetrazine to a fluorophore. acs.org The fluorescence is quenched through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT). nih.gov Upon the IEDDA reaction with a target molecule functionalized with a dienophile (e.g., TCO), the tetrazine ring is consumed, its electronic properties are altered, and the quenching effect is eliminated, leading to a "turn-on" of fluorescence. acs.orgnih.gov This strategy has been used to create a wide range of probes with emissions spanning the visible to near-infrared spectrum. rsc.orgresearchgate.net Recent innovations in probe design focus on the direct integration of the tetrazine into the fluorophore's π-conjugated system to achieve high turn-on ratios. rsc.orgresearchgate.net

| Probe Component | Function | Mechanism |

|---|---|---|

| 1,2,4,5-Tetrazine | Bioorthogonal reaction handle; Fluorescence quencher | Inverse electron-demand Diels-Alder (IEDDA) reaction; FRET or PeT |

| Fluorophore | Reporting unit | Emits light upon activation |

| trans-cyclooctene (TCO) | Reaction partner (on target molecule) | Reacts with tetrazine to trigger fluorescence |

Applications in Biomolecule and Nanomaterial Conjugation

The chemoselective reactivity of tetrazines makes them ideal for conjugating various payloads to biomolecules and nanomaterials. nih.gov This has been demonstrated in the development of targeted therapeutics and imaging agents.

For example, a cyclometallated iridium(III) complex modified with a 3-chloro-6-thio-1,2,4,5-tetrazine moiety was synthesized for cysteine conjugation. nih.govrsc.org This complex was then conjugated to an integrin-targeting peptide, c(RGDfC), to create a tumor-targeting agent for bioimaging and photoactivated therapy. nih.govrsc.org The tetrazine unit in this conjugate not only serves as a bioorthogonal handle but also quenches the emission of the iridium complex. nih.govrsc.org This quenching can be reversed either by light irradiation, which causes photodissociation of the tetrazine moiety, or through an IEDDA reaction, both leading to enhanced emission and singlet oxygen generation for therapeutic effect. nih.govrsc.org The versatility of tetrazine chemistry also extends to the modification of polymers and nanoparticles for applications in drug delivery and materials science. researchgate.net

Radiochemical Synthesis and Imaging Precursors (e.g., ¹⁸F-Radiolabeling)

The short half-life of positron-emitting radionuclides like fluorine-18 (¹⁸F, t₁/₂ ≈ 109.8 min) necessitates rapid and efficient labeling methods for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. nih.govfrontiersin.org Tetrazine-based bioorthogonal chemistry, particularly the IEDDA reaction, is well-suited for this purpose, enabling a pre-targeting approach where a slow-clearing biomolecule is targeted first, followed by a rapidly clearing, radiolabeled tetrazine. nih.gov

An efficient method has been developed for the synthesis of the ¹⁸F-labeled tetrazine derivative, 3-chloro-6-((4-(di-tert-butyl[¹⁸F]fluorosilyl)-benzyl)oxy)-1,2,4,5-tetrazine ([¹⁸F]SiFA-OTz). rsc.org This precursor can be synthesized in high radiochemical yield (78 ± 5%) within 25 minutes. rsc.org The resulting [¹⁸F]SiFA-OTz reacts quantitatively with dienophiles like trans-cyclooctenol, demonstrating its utility for bioorthogonal radiolabeling. rsc.org The development of hydrophilic ¹⁸F-tetrazines is a key area of research, as increased hydrophilicity has been shown to improve in vivo performance and reduce non-specific retention. nih.gov Fluorine-18 is an ideal radionuclide for PET due to its favorable decay properties and low positron energy, which results in high-resolution images. frontiersin.orgacs.org

| Radiotracer Precursor | Synthesis Time | Radiochemical Yield | Application |

|---|---|---|---|

| [¹⁸F]SiFA-OTz | 25 min | 78 ± 5% | Pre-targeted PET Imaging |

Chemoselective Modification of Biomolecules

This compound and its derivatives enable the highly selective modification of specific functional groups within complex biomolecules. This chemoselectivity is crucial for creating well-defined bioconjugates without disrupting the native structure and function of the biological component.

One strategy involves the reaction of 3-chloro-6-thio-1,2,4,5-tetrazine, which can selectively label cysteine residues in proteins. nih.gov Another approach, termed tetrazine-thiol exchange (TeTEx), utilizes 3,6-disubstituted 1,2,4,5-tetrazines bearing a single sulfide group. nih.govresearchgate.net This reaction allows for the reversible, traceless, and chemoselective modification of thiol-containing biomolecules, such as peptides with cysteine residues. nih.govresearchgate.net The modification can be "locked" in place by leveraging the inherent reactivity of the tetrazine in an IEDDA reaction, switching the linkage from reversible to irreversible on-demand. nih.gov Furthermore, 3,5-disubstituted 1,2,4-thiadiazoles, which are structurally related, have also been shown to be highly reactive and selective modifiers of protein thiols, reacting more rapidly than commonly used reagents like N-ethylmaleimide. nih.gov Dichloro-1,2,4,5-tetrazine can undergo two successive nucleophilic aromatic substitutions with thiol-containing molecules, providing another route for cysteine modification. mpg.de

Development of Optoelectronic Materials

The unique electronic properties of the 1,2,4,5-tetrazine ring, characterized by its electron-deficient nature, have positioned its derivatives as promising candidates for the development of advanced optoelectronic materials. The presence of a chloro substituent at the 3-position can further modulate these properties, making this compound a molecule of significant interest in this field of research.

Exploration in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Derivatives of 1,2,4,5-tetrazine are being explored for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their inherent low-energy n→π* electronic transitions. researchgate.net These transitions are crucial for the charge-transporting and light-emitting layers in such devices. The electron-accepting character of the tetrazine ring can facilitate electron injection and transport, which is a critical factor for improving the efficiency and performance of n-type or ambipolar OFETs and for balancing charge carriers in OLEDs. researchgate.netrsc.org

Research into tetrazine-based materials for organic electronics has highlighted their potential as components of photo- and electroactive materials. researchgate.netrsc.org The incorporation of tetrazine moieties into conjugated polymers has been shown to create materials with deep Highest Occupied Molecular Orbital (HOMO) energy levels, a desirable characteristic for stability and performance in electronic devices. researchgate.net While extensive research has been published on various tetrazine derivatives for these applications, specific studies focusing solely on this compound are less common. However, the principles derived from broader studies on substituted tetrazines are applicable. The chloro group, being electron-withdrawing, is expected to enhance the electron-accepting properties of the tetrazine core, potentially leading to improved performance in n-channel OFETs.

Table 1: Electronic Properties of Representative Tetrazine Derivatives for Optoelectronics

| Compound/Polymer | HOMO Level (eV) | LUMO Level (eV) | Application |

| Tetrazine–quaterthiophene copolymer | -5.58 | - | OFET |

| General 1,2,4,5-tetrazine derivatives | - | Low-lying LUMO | OLEDs, OFETs |

This table is generated based on data for tetrazine derivatives; specific data for this compound was not available in the search results.

Fluorescent Liquid Chromophores for Research Applications (e.g., Quantitative Imaging, Lubrication Studies)

The application of this compound extends to the development of fluorescent probes and chromophores for various research applications. The tetrazine ring itself can act as a fluorescence quencher, and its reaction with specific molecules can lead to a "turn-on" fluorescence signal, a property that is highly valuable in imaging and sensing. encyclopedia.pubfrontiersin.org

In the context of quantitative imaging, tetrazine-based probes have been successfully employed for bioorthogonal labeling and imaging of biological structures. nih.govnih.gov For instance, a near-infrared (NIR) fluorogenic probe incorporating a chloro-substituted tetrazine component has been synthesized. rsc.org The substituent on the tetrazine ring was found to significantly influence the quantum yields and fluorescence enhancement factors of the probe. rsc.org This tunability is crucial for developing probes for specific quantitative imaging tasks where signal intensity is directly related to the concentration of the target molecule.

The Diels-Alder cycloaddition reaction of tetrazines is a key feature enabling their use as fluorogenic probes. rsc.org The reaction of a tetrazine-functionalized dye with a dienophile can result in a significant enhancement of fluorescence. encyclopedia.pub This "click" reaction is highly specific and can occur under mild conditions, making it suitable for complex environments.

Table 2: Properties of a Chloro-Substituted Tetrazine-Based NIR Fluorogenic Probe

| Property | Value/Observation |

| Substituent on Tetrazine | Chloro (Cl) |

| Effect on Quantum Yield | Strong influence |

| Effect on Fluorescence Enhancement | Strong influence |

| Reaction Type | Diels-Alder Cycloaddition |

| Fluorescence Enhancement Factor | Up to 48-fold |

This data is based on a study of a NIR fluorogenic probe containing a chloro-substituted tetrazine component. rsc.org

While the direct application of this compound in lubrication studies was not found in the provided search results, the principles of using fluorescent chromophores for such studies are well-established. Fluorescent molecules can be used as tracers to visualize and quantify lubricant flow and distribution in real-time. The stability and fluorogenic properties of tetrazine derivatives could potentially be harnessed for developing novel sensors for monitoring lubricant degradation or for in-situ analysis of tribological contacts. Further research in this area would be necessary to explore this potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-chloro-1,2,4,5-tetrazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis often involves nucleophilic aromatic substitution (SNAr) reactions. For example, reacting 3,6-dichloro-1,2,4,5-tetrazine with nucleophiles like 3,3-dinitroazetidine under mild conditions yields 3-chloro-6-(3,3-dinitroazetidinyl)-1,2,4,5-tetrazine. Optimizing solvent polarity (e.g., sulfolane for high-temperature stability) and stoichiometric ratios minimizes side products like 3,6-di(3,3-dinitroazetidinyl) derivatives . Another scalable method uses nitrosation of dihydrotetrazine intermediates with NaNO2/HCl, followed by esterification to stabilize the tetrazine core .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : X-ray crystallography is critical for confirming regiochemistry and substituent orientation. Computational methods (DFT) complement experimental data by analyzing conformational stability and hydrogen/halogen bonding interactions. Spectroscopic techniques include:

- NMR : Distinct ¹H/¹³C shifts for chlorine substituents (e.g., δ ~160 ppm for tetrazine carbons).

- IR : Stretching vibrations at ~1550 cm⁻¹ (C=N) and ~750 cm⁻¹ (C-Cl).

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 187.20 for free base analogs) .

Advanced Research Questions

Q. How do substituents on the tetrazine ring influence reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions?

- Methodological Answer : Computational studies (EDA/DIA) reveal that electron-withdrawing groups (e.g., Cl) enhance tetrazine reactivity by lowering LUMO energy. Monosubstituted 3-chloro-tetrazines exhibit higher reactivity than disubstituted analogs due to reduced steric hindrance and asynchronous transition states. For example, 3-phenyl-1,2,4,5-tetrazine reacts faster with strained dienophiles (e.g., trans-cyclooctene) than 3,6-diphenyl derivatives .

Q. What mechanistic insights explain contradictory biological activity data for 3-chloro-tetrazine derivatives?

- Methodological Answer : While 3,6-dichloro-1,2,4,5-tetrazine shows cytotoxic effects in MDA-MB-231 breast cancer cells (IC₅₀ ~20 µM via MTT assay), other derivatives (e.g., triazolotetrazines) lack fungistatic activity. Contradictions arise from:

- Substituent polarity : Hydrophobic side chains (e.g., pyridyl) may reduce membrane permeability.

- Assay sensitivity : Apoptosis induction (measured via Annexin V/PI staining) may not correlate with growth inhibition in fungal models .